molecular formula C20H25NO5 B11501205 Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11501205
M. Wt: 359.4 g/mol
InChI Key: NXVBLOXYDZFGOT-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholine ring, and a cyclohexene carboxylate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the methoxyphenyl group, and the incorporation of the morpholine ring. Common synthetic routes may involve:

    Cyclohexene Formation: Starting with a suitable cyclohexanone derivative, the cyclohexene ring can be formed through a series of reactions, including aldol condensation and subsequent dehydration.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and appropriate catalysts.

    Morpholine Ring Incorporation: The morpholine ring can be introduced through nucleophilic substitution reactions, using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the methoxyphenyl group, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted morpholine derivatives, substituted methoxyphenyl derivatives.

Scientific Research Applications

Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Comparison with Similar Compounds

Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H25NO5/c1-3-26-20(23)19-17(14-5-4-6-16(11-14)24-2)12-15(13-18(19)22)21-7-9-25-10-8-21/h4-6,11,13,17,19H,3,7-10,12H2,1-2H3

InChI Key

NXVBLOXYDZFGOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)N2CCOCC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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